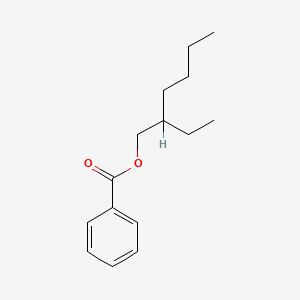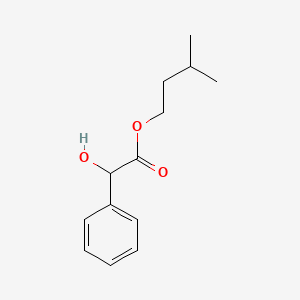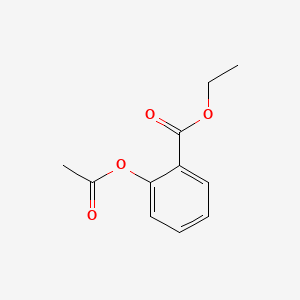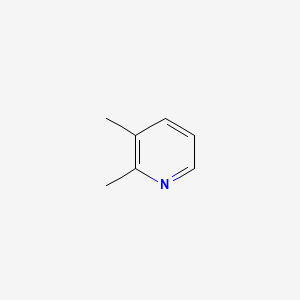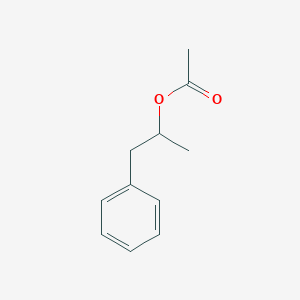
1,1,2-Trichloro-2-methylpropane
Vue d'ensemble
Description
1,1,2-Trichloro-2-methylpropane is a chemical compound with the molecular formula C4H7Cl3 . It has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da .
Molecular Structure Analysis
The molecular structure of 1,1,2-Trichloro-2-methylpropane consists of a propane molecule where three hydrogen atoms have been replaced by chlorine atoms . The exact spatial arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis
1,1,2-Trichloro-2-methylpropane has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Physical Properties and Crystal Structure
- Physical Characteristics : 1,1,2-Trichloro-2-methylpropane, closely related to 1,1,1,2-tetrachloro-2-methylpropane, exhibits interesting physical properties like cubic structure at room temperatures, with specific orientational or rotational disorder in molecules. It undergoes a phase transition at specific temperatures, indicating its potential for various physical applications (Koide, Oda, & Nitta, 1956).
Rotational Isomerism Studies
- Rotational Isomerism : Studies on compounds closely related to 1,1,2-Trichloro-2-methylpropane, like 1,1-dichloro-2-methylpropane, have been conducted to understand the energy differences between rotamers. These studies contribute significantly to our understanding of molecular behavior and potential applications in molecular dynamics and chemistry (Heatley & Allen, 1969).
Homolytic Isomerisation
- Homolytic Isomerisation : Research into the homolytic isomerization of related compounds like 1,1,1-trichloro-2-bromopropene has provided insights into the behavior of 1,1,2-Trichloro-2-methylpropane under similar conditions. This is crucial for understanding chemical reactions under the influence of factors like ultraviolet light (Nesmeyanov, Freĭdlina, & Kost, 1957).
Volumetric Properties Study
- Volumetric Properties : Investigations into the volumetric properties of short-chain chloroalkanes, including 1-chloro-2-methylpropane, contribute to the understanding of molecular interactions and structures, which is vital for applications in material science and chemical engineering (Guerrero et al., 2012).
Molecular Dynamics and SN1 Reactivity
- Molecular Dynamics in Ionic Liquids : Studies on the SN1 ionization reaction of related compounds like 2-chloro-2-methylpropane in ionic liquids provide valuable insights into molecular dynamics and reactivity, crucial for understanding chemical behavior in various solvents (Shim & Kim, 2008).
Conformational Analysis and Spectroscopy
- Molecular Conformations : Research focusing on the molecular conformations and vibrational spectra of compounds similar to 1,1,2-Trichloro-2-methylpropane, like 1-chloro-2-methylpropane, enhances our understanding of molecular geometry and stability. Such studies are essential in spectroscopy and molecular structure analysis (Crowder & Lin, 1980).
Safety and Hazards
While specific safety and hazard data for 1,1,2-Trichloro-2-methylpropane was not found, it’s important to handle all chlorinated hydrocarbons with care. They can be harmful if swallowed and may cause skin and eye irritation . Always use appropriate personal protective equipment and work in a well-ventilated area when handling such chemicals .
Propriétés
IUPAC Name |
1,1,2-trichloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c1-4(2,7)3(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHZKFKOHHEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334350 | |
| Record name | 1,1,2-Trichloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trichloro-2-methylpropane | |
CAS RN |
29559-52-2 | |
| Record name | 1,1,2-Trichloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



